

Technical Support Center: Minimizing Diisooctyl Sebacate (DIOS) Volatility in Plasticized Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisooctyl sebacate*

Cat. No.: *B1670628*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the volatility of **diisooctyl sebacate** (DIOS) in plasticized materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DIOS as a plasticizer, with a focus on problems arising from its volatility.

Problem/Observation	Potential Cause	Recommended Solution(s)
Significant weight loss of the plasticized material during thermal processing (e.g., extrusion, molding).	High processing temperatures are causing the DIOS to volatilize.	<ul style="list-style-type: none">- Optimize processing parameters by lowering the temperature and reducing processing time where possible.- Ensure adequate ventilation to remove fumes, but be aware this can also accelerate loss.^[1]- Consider the incorporation of a less volatile co-plasticizer, such as a polymeric plasticizer, to reduce the overall volatility of the plasticizer system.
The surface of the plasticized material has become oily or tacky over time, a phenomenon known as "blooming" or "exudation".	<ul style="list-style-type: none">- Poor compatibility between DIOS and the polymer matrix.- Supersaturation of DIOS in the polymer.- Exposure to elevated temperatures or humidity during storage or use.^[2]	<ul style="list-style-type: none">- Ensure the concentration of DIOS is below the compatibility limit for the specific polymer.- Improve dispersion of DIOS during mixing.^[1]- Store the material in a cool, dry environment.- Consider surface modifications of the polymer to improve plasticizer retention.^[3]

The plasticized material has become brittle and lost its flexibility after a period of use, especially when exposed to heat.

Loss of DIOS due to evaporation (volatility) over time, leading to a decrease in the plasticizing effect.

- Select a polymer with a chemical structure that has a higher affinity for DIOS.- Incorporate additives like nanoparticles (e.g., nano-SiO₂) which can hinder the migration of the plasticizer.^[3]- For applications requiring high-temperature resistance, consider using a plasticizer with a higher molecular weight and lower intrinsic volatility.

Inconsistent material properties (e.g., flexibility, hardness) across different batches.

- Variation in the initial concentration of DIOS.- Inconsistent processing conditions leading to variable DIOS loss.

- Implement strict quality control on the incoming DIOS and polymer, and on the mixing process.- Standardize and monitor processing temperatures and times closely.- Perform quality control tests such as hardness or flexibility measurements on each batch.

Development of a noticeable "plastic" odor from the material, especially when heated.

Volatilization of DIOS and potentially other additives from the material.

- Reduce the processing temperature.- Consider using a higher molecular weight, lower volatility grade of plasticizer if the odor is a critical issue for the application.- Incorporate adsorbents or scavengers into the polymer matrix, if compatible with the application.

Frequently Asked Questions (FAQs)

Q1: What is **diisooctyl sebacate** (DIOS) and what are its primary applications?

A1: **Diisooctyl sebacate** (DIOS) is an organic compound used primarily as a plasticizer.[\[4\]](#) It is a colorless to light yellow, oily liquid. DIOS is added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and workability, particularly at low temperatures.[\[5\]](#) Its applications are extensive and include wire and cable insulation, automotive interiors, medical tubing, and food packaging materials.

Q2: What makes DIOS a desirable plasticizer?

A2: DIOS is valued for its excellent low-temperature performance, meaning it keeps materials flexible even in cold conditions. It also has relatively low volatility compared to some other plasticizers, good heat stability, and is compatible with a range of polymers including PVC, styrene resins, and nitrocellulose.[\[4\]](#)

Q3: What factors influence the volatility of DIOS from a plasticized material?

A3: The volatility of DIOS is influenced by several factors, including:

- Temperature: Higher temperatures significantly increase the rate of volatilization.[\[2\]](#)
- Polymer Matrix: The compatibility and interaction between DIOS and the polymer chains affect its retention. Less compatible polymers will allow for easier migration of the plasticizer.
- Concentration of DIOS: Higher concentrations can lead to increased volatility, especially if the saturation limit in the polymer is exceeded.
- Presence of Other Additives: Other components in the formulation can interact with DIOS and affect its migration to the surface.
- Environmental Conditions: Airflow over the material surface can accelerate the removal of volatilized DIOS, promoting further migration from within the material.

Q4: How can I reduce the volatility of DIOS in my formulation?

A4: To minimize DIOS volatility, you can:

- Optimize the Formulation:
 - Use the lowest effective concentration of DIOS.

- Incorporate a polymeric plasticizer, which has a much higher molecular weight and lower volatility, in combination with DIOS.
- Add nanoparticles like nano-SiO₂ or nano-CaCO₃, which can create a more tortuous path for the DIOS molecules to migrate.[3]
- Select an Appropriate Polymer: Choose a polymer grade that exhibits strong compatibility with DIOS.
- Consider Surface Modification: Techniques like surface cross-linking or applying a protective coating can create a barrier that prevents DIOS from escaping.[3]
- Control Processing and Storage Conditions: Use the lowest possible processing temperatures and store the final product in a cool, controlled environment.

Q5: Are there any alternatives to DIOS if volatility is a major concern?

A5: Yes, if DIOS volatility is a critical issue for your application, you might consider:

- Polymeric Plasticizers: These are higher molecular weight polyesters that have very low volatility and migration rates.
- Trimellitates: Plasticizers like trioctyl trimellitate (TOTM) are known for their low volatility and high-temperature performance.
- Other High Molecular Weight Esters: Plasticizers with longer alkyl chains and higher molecular weights generally exhibit lower volatility.

Data Presentation

The following tables summarize key quantitative data regarding **diisooctyl sebacate** to aid in experimental design and material characterization.

Table 1: Physical and Thermal Properties of **Diisooctyl Sebacate** (DIOS)

Property	Value	Reference(s)
Molecular Formula	$C_{26}H_{50}O_4$	[6]
Molecular Weight	426.67 g/mol	[6]
Appearance	Colorless to light yellow liquid	
Boiling Point	>300 °C	
Vapor Pressure at 25°C (298 K)	$0.0 \pm 1.0 \text{ mmHg}$	
Saturation Vapor Pressure of Dioctyl Sebacate (isomer) at 298 K	$2.74 \times 10^{-6} \text{ Pa}$	[7]
Evaporation (6h at 200°C)	≤ 12 %	
Density (20°C)	0.913 – 0.917 g/cm ³	

Table 2: Representative Thermogravimetric Analysis (TGA) Data for Plasticized PVC

Note: Data for PVC plasticized with sebacates and other common plasticizers are presented here to illustrate typical thermal behavior, as specific, comprehensive TGA data for DIOS in various polymers is not readily available in the public domain. The onset of weight loss is a key indicator of volatility.

Plasticizer System (in PVC)	Onset of Weight Loss (Tonset)	Temperature at 10% Weight Loss	Comments	Reference(s)
PVC with Dibutyl Sebacate (DBS)	Approx. 200-220 °C	Approx. 250-270 °C	DBS is a lower molecular weight sebacate and is expected to be more volatile than DIOS.	[8]
PVC with Diethyl Phthalate (DOP)	Approx. 220-240 °C	Approx. 260-280 °C	A common phthalate plasticizer for comparison.	[9]
PVC with Polymeric Plasticizer	> 250 °C	> 300 °C	Demonstrates the significantly lower volatility of polymeric plasticizers.	

These values are representative and can vary based on the specific formulation, TGA heating rate, and atmosphere.

Experimental Protocols

Detailed methodologies for key experiments to evaluate DIOS volatility are provided below.

1. Thermogravimetric Analysis (TGA) for Plasticizer Volatility

Objective: To determine the weight loss of a plasticized material as a function of temperature, which is indicative of the plasticizer's volatility and the material's thermal stability.

Methodology:

- Sample Preparation:

- Cut a small, representative sample of the plasticized material (typically 5-10 mg).
- Ensure the sample is of a uniform thickness to allow for consistent heat transfer and volatilization.
- Instrument Setup:
 - Use a calibrated Thermogravimetric Analyzer.
 - Place the sample in an inert sample pan (e.g., aluminum or platinum).
 - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Heating Program:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C).
 - Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is well above the expected decomposition temperature of the plasticizer and polymer (e.g., 600 °C).[10]
- Data Analysis:
 - Plot the sample weight (as a percentage of the initial weight) versus temperature.
 - Determine the onset temperature of weight loss, which corresponds to the beginning of significant DIOS volatilization.
 - Calculate the temperature at specific weight loss percentages (e.g., 5%, 10%, 50%) for comparative analysis.
 - The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of weight loss.

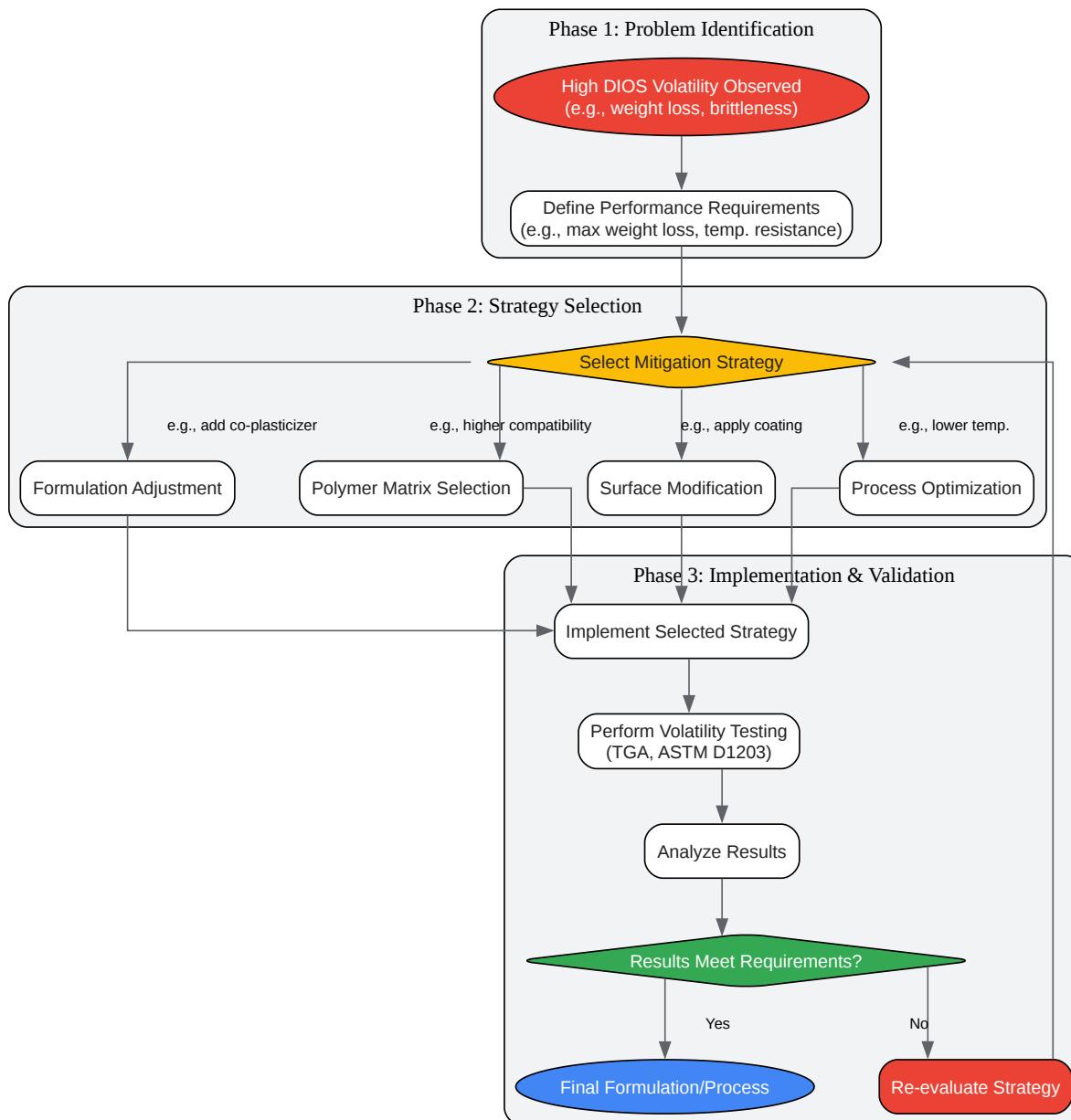
2. Volatile Loss by the Activated Carbon Method (Based on ASTM D1203)

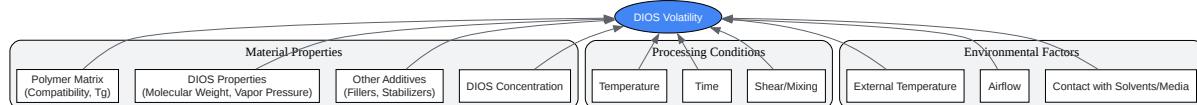
Objective: To measure the volatile loss from a plastic material when in contact with or in proximity to activated carbon at an elevated temperature.

Methodology:

- Test Specimen: Prepare a test specimen of the plasticized material of a defined size (e.g., 50 mm diameter disc).
- Initial Weighing: Accurately weigh the test specimen to the nearest 0.001 g.
- Procedure (Method A: Direct Contact):
 - Place the specimen in a container with a bed of activated carbon.
 - Cover the specimen with more activated carbon.
- Procedure (Method B: Wire Cage):
 - Place the specimen in a wire cage to prevent direct contact with the activated carbon.[\[7\]](#)
 - Place the cage in a container filled with activated carbon.
- Heating: Place the container in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
- Final Weighing: After the heating period, remove the specimen from the activated carbon, cool it to room temperature in a desiccator, and reweigh it.
- Calculation: Calculate the percentage of volatile loss as follows:
 - $\text{Volatile Loss (\%)} = [(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] \times 100$

3. Weight Loss of Plasticizers on Heating (Based on ASTM D2288)


Objective: To determine the relative volatility of a liquid plasticizer (DIOS itself, not in a polymer matrix) at elevated temperatures.


Methodology:

- Sample Preparation: Weigh a specified amount of DIOS (e.g., 2 g) into a tared aluminum foil dish.
- Heating: Place the dish in a forced-ventilation oven at a specified temperature (e.g., 105 °C or 155 °C) for a defined time (e.g., 24 hours).
- Final Weighing: Remove the dish from the oven, cool to room temperature in a desiccator, and reweigh.
- Calculation: Calculate the percentage of weight loss. This method is useful for comparing the intrinsic volatility of different plasticizers under controlled conditions.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in managing DIOS volatility.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for minimizing DIOS volatility.

[Click to download full resolution via product page](#)

Figure 2: Factors influencing diisooctyl sebacate (DIOS) volatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diisooctyl sebacate | 27214-90-0 [chemicalbook.com]
- 6. Diisooctyl Sebacate | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Diisooctyl Sebacate (DIOS) Volatility in Plasticized Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670628#minimizing-diisooctyl-sebacate-volatility-in-plasticized-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com